molecular formula C40H46F2N2O5 B591435 Difluoro Atorvastatin Acetonide tert-Butyl Ester CAS No. 693793-87-2

Difluoro Atorvastatin Acetonide tert-Butyl Ester

Cat. No. B591435
CAS RN: 693793-87-2
M. Wt: 672.814
InChI Key: FXOZEZIWLMWZMX-ROJLCIKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro Atorvastatin Acetonide tert-Butyl Ester is a synthetic intermediate used in the preparation of Difluoro Atorvastatin . It is also known as an impurity of Atorvastatin .


Molecular Structure Analysis

The molecular formula of Difluoro Atorvastatin Acetonide tert-Butyl Ester is C40H46F2N2O5 . Its molecular weight is 672.80 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Difluoro Atorvastatin Acetonide tert-Butyl Ester are not detailed in the search results, it is known to be a useful synthetic intermediate in the synthesis of Difluoro Atorvastatin .


Physical And Chemical Properties Analysis

Difluoro Atorvastatin Acetonide tert-Butyl Ester has a melting point of 173 - 175°C and a predicted boiling point of 677.4±55.0 °C . Its density is predicted to be 1.17±0.1 g/cm3 .

Scientific Research Applications

Cardiovascular Research

Difluoro Atorvastatin Acetonide tert-Butyl Ester: is a synthetic intermediate in the synthesis of Difluoro Atorvastatin, which is an impurity of Atorvastatin . Atorvastatin is a well-known HMG-CoA reductase inhibitor used to lower blood lipids and prevent cardiovascular diseases. The compound’s role in the synthesis of Atorvastatin derivatives makes it valuable for exploring new treatments and understanding the mechanisms of action of statins in cardiovascular health.

Molecular Imaging

Researchers have utilized derivatives of Atorvastatin, such as [18F]Atorvastatin , for molecular imaging to assess statin-related mechanisms . The synthesis involves a ruthenium-mediated late-stage 18F-deoxyfluorination, which could potentially be adapted for Difluoro Atorvastatin Acetonide tert-Butyl Ester. This application is crucial for understanding patient responses to statin treatment and investigating the reasons behind statin resistance.

Analytical Chemistry

As an analytical standard, Difluoro Atorvastatin Acetonide tert-Butyl Ester is used in research and analytical applications to ensure the accuracy and calibration of analytical instruments . This is essential for quality control and validation of pharmaceutical compounds.

Chemical Synthesis

Difluoro Atorvastatin Acetonide tert-Butyl Ester: serves as a key synthetic intermediate in the preparation of various Atorvastatin derivatives . Its role in chemical synthesis is crucial for the discovery and development of new pharmaceutical agents with potential therapeutic applications.

Atherosclerosis Modeling

In studies related to atherosclerosis, derivatives of Atorvastatin have been used to model the disease in animal studies . Difluoro Atorvastatin Acetonide tert-Butyl Ester could potentially be used in similar research to understand the development of atherosclerotic plaques and test new interventions.

properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46)/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOZEZIWLMWZMX-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoro Atorvastatin Acetonide tert-Butyl Ester

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